Bisphenol A ethoxylate dimethacrylate

描述

Bisphenol A ethoxylate dimethacrylate is an organic compound widely used in various industrial and scientific applications. It is known for its role as an acrylic cross-linker, which makes it valuable in the fabrication of materials such as tissue-mimicking substances for 3D printing, cross-linked gel electrolytes, and copolymers synthesized via photopolymerization .

准备方法

Bisphenol A ethoxylate dimethacrylate is typically synthesized through an esterification reaction. The process involves reacting bisphenol A dimethacrylate with ethanol to produce the desired compound . Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity. The reaction is usually carried out at elevated temperatures and may require the removal of by-products to drive the reaction to completion .

化学反应分析

Bisphenol A ethoxylate dimethacrylate undergoes various chemical reactions, including:

Polymerization: It can be polymerized through photopolymerization, where light initiates the reaction, forming cross-linked polymers.

Esterification: The compound can react with acids to form esters.

Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to break down into its constituent monomers.

Common reagents used in these reactions include photoinitiators for polymerization and acids or bases for hydrolysis. The major products formed from these reactions are cross-linked polymers and monomers .

科学研究应用

Bisphenol A ethoxylate dimethacrylate has a wide range of scientific research applications:

作用机制

The mechanism by which bisphenol A ethoxylate dimethacrylate exerts its effects involves its ability to form cross-linked networks through polymerization. The methacrylate groups in the compound react with photoinitiators under light exposure, leading to the formation of a three-dimensional polymer network. This cross-linking enhances the mechanical properties and stability of the resulting materials .

相似化合物的比较

Bisphenol A ethoxylate dimethacrylate can be compared with other similar compounds such as:

Bisphenol A glycerolate dimethacrylate: Used in dental materials, it has similar cross-linking properties but differs in its glycerolate backbone.

Bisphenol A ethoxylate diacrylate: Another cross-linker used in polymer systems, it has a different acrylate functionality.

Triethylene glycol dimethacrylate: Commonly used in dental and industrial applications, it has a simpler structure compared to this compound.

The uniqueness of this compound lies in its ethoxylate groups, which provide flexibility and enhance the compatibility with various polymer matrices .

生物活性

Bisphenol A ethoxylate dimethacrylate (Bis-EMA) is a difunctional methacrylic monomer widely used in dental materials, adhesives, and coatings due to its favorable properties such as low volatility and rapid curing capabilities. Understanding its biological activity is crucial, especially considering its applications in environments where human exposure may occur.

-

Chemical Identity :

- IUPAC Name: Esterification products of 4,4'-isopropylidenediphenol, ethoxylated and 2-methylprop-2-enoic acid.

- CAS Number: 41637-38-1

- Molecular Formula: C23H24O4

- Molecular Weight: Varies from 384 to 672 g/mol depending on ethoxylation degree.

- Physical Properties :

Toxicological Profile

Research indicates that Bis-EMA exhibits low acute toxicity after oral and dermal exposure. It does not cause skin or eye irritation, nor is it considered a skin sensitizer. Long-term exposure studies have not demonstrated significant organ toxicity or reproductive effects in animal models . However, concerns remain regarding its potential endocrine-disrupting properties due to structural similarities with bisphenol A (BPA), which has been linked to various health issues including reproductive disorders and carcinogenesis .

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of Bis-EMA in dental applications. For instance, composites containing Bis-EMA showed varying degrees of cytotoxicity depending on the formulation and curing conditions. Notably, the release of BPA and other degradation products from dental resins has raised concerns about their potential cytotoxic, genotoxic, and estrogenic effects .

Dental Applications

A study analyzed the release of BPA from various dental composite resins containing Bis-EMA under different conditions. The results indicated significant BPA release when immersed in acidic environments (e.g., lactic acid), which could lead to adverse biological effects over time. Scanning electron microscopy (SEM) revealed structural defects in the resin surfaces post-exposure, suggesting that environmental factors can exacerbate material degradation .

Environmental Impact and Biodegradability

Bis-EMA is considered inherently biodegradable, with studies indicating that it does not accumulate in aquatic organisms. Its low persistence in soil suggests a reduced environmental impact compared to more persistent organic pollutants . The substance's biodegradation pathways are essential for assessing its long-term ecological effects.

Table of Biological Effects

属性

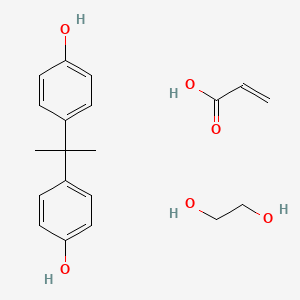

IUPAC Name |

ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2.C3H4O2.C2H6O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-2-3(4)5;3-1-2-4/h3-10,16-17H,1-2H3;2H,1H2,(H,4,5);3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGARWRTUWINPJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CC(=O)O.C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear viscous liquid with a musty odor; [Scientific Polymer Products MSDS] | |

| Record name | Ethoxylated bis-phenol A dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

41637-38-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.'-[(1-methylethylidene)di-4,1-phenylene]bis[.omega.-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Esterification products of 4,4'-isopropylidenediphenol, ethoxylated and 2-methylprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。